

Revolutionizing Polymer Processing: A Technical Guide to RJG Technology

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and benefits of RJG technology in polymer processing. RJG's suite of tools and methodologies, grounded in the principles of scientific and Decoupled Molding®, offers unprecedented control and insight into the injection molding process. This leads to significant improvements in part quality, consistency, and manufacturing efficiency, which are critical in research, development, and production of high-precision polymer components.

The Core Principles of RJG Technology

RJG's approach to injection molding is rooted in a data-driven methodology that seeks to understand and control the process from the "plastic's point of view."[1] This is achieved by focusing on four key plastic variables: temperature, flow, pressure, and cooling.[2] By monitoring and controlling these variables directly within the mold cavity, RJG technology allows for a more precise and repeatable manufacturing process.

A foundational concept of RJG's methodology is Decoupled Molding®. This technique separates the injection molding process into three distinct and independently controllable phases: fill, pack, and hold.[3][4] This separation allows for precise adjustments to each phase without negatively impacting the others, leading to greater process control and consistency.[3]

There are three levels of Decoupled Molding®:



- Decoupled I: Primarily used for thin-walled parts, this method focuses on a fast, velocitycontrolled fill.
- Decoupled II: The most common approach, it separates the process into a velocity-controlled fill stage and a pressure-controlled pack and hold stage.[5]
- Decoupled III: This advanced technique separates all three phases—fill, pack, and hold—offering the highest level of process control. The fill and pack phases are velocity-controlled, with the transition to the pressure-controlled hold phase triggered by in-mold cavity pressure sensors.[5]

Key RJG Technologies

RJG offers a suite of hardware and software solutions designed to implement scientific and Decoupled Molding® principles.

eDART® System

The eDART® system is a powerful process control and monitoring system that provides real-time data from sensors within the mold.[6] It allows for the monitoring of cavity pressure and temperature, providing a direct window into what the plastic is experiencing during the molding cycle.[3] The system can automatically sort suspect parts, reducing the need for manual inspection and preventing defective products from reaching the end-user.[7]

CoPilot® Process Control System

The CoPilot® is a user-friendly process control system that provides real-time monitoring, guided setup, and automated quality control.[8][9] It simplifies the complex data from the molding process, making it easier for processors of all skill levels to produce high-quality parts. [10] The CoPilot® system can also be connected to The Hub®, a plant-wide networking platform that allows for remote monitoring and data analysis.[11]

MAX (Molding Automation Xperience)

MAX is an AI-powered advisor integrated into the CoPilot® system.[11] It uses proven Master Molder® techniques to provide real-time, step-by-step guidance to operators for troubleshooting and process optimization.[11] This helps to reduce downtime, minimize scrap, and bridge the skills gap on the production floor.



TZERO® Program

The TZERO® program is a consulting service that utilizes simulation and analysis to optimize part and mold design before steel is ever cut.[2] This "art-to-part" approach helps to reduce the time and cost associated with tool launches and ensures that a robust and capable process is established from the very beginning.

Quantitative Benefits of RJG Technology

The implementation of RJG technology has been shown to deliver significant and quantifiable improvements across various industries, including the automotive, medical, and consumer goods sectors.

Table 1: Scrap Rate Reduction

Industry	Initial Scrap Rate	Scrap Rate with RJG Technology	Reduction	Source
Automotive	1.25%	0.25%	80%	[12][13]
Automotive	2%	0.8%	60%	[12]

Table 2: Production Output Increase

Industry	Initial Daily Output	Daily Output with RJG Technology	Increase	Source
Automotive	99,000 connectors	150,000 connectors	51.5%	[12][13]
Medical	16,000 parts	40,000 parts	150%	[13]

Table 3: Customer Complaint Reduction

Industry	Reduction in Customer Complaints	Source
Automotive	59%	[12]



Experimental Protocols

While specific, detailed experimental protocols are often proprietary and application-dependent, the following outlines the general methodologies for implementing key RJG processes.

Establishing a Decoupled Molding® II Process

- Machine and Mold Preparation: Ensure the injection molding machine has independent control over injection velocity and packing pressure. The mold should be clean and properly set up.
- Fill-Only Shot: Disable the pack and hold phases. Set the injection velocity to fill the mold to approximately 95-98% full. This is known as a "short shot."
- Determine Transfer Position: Adjust the shot size until the desired short shot is consistently achieved. The screw position at this point is the transfer position.
- Set Fill Phase: Set the first stage of the injection process to be velocity-controlled, ending at the determined transfer position.
- Set Pack and Hold Phase: Set the second stage to be pressure-controlled. Apply a packing
 pressure sufficient to fill the remainder of the cavity and replicate the surface detail. The hold
 time should be long enough to allow the gate to freeze.
- Process Optimization: Use cavity pressure data from the eDART® system to monitor the
 process and make fine-tuning adjustments to the pack and hold pressures and times to
 achieve optimal part quality and consistency.

Troubleshooting with Cavity Pressure Data

- Establish a Template: Once a good part is being consistently produced, save the cavity pressure curve from that cycle as a template in the eDART® or CoPilot® system.[14] This template serves as the "fingerprint" of a good process.
- Monitor for Deviations: The system will overlay the real-time cavity pressure curve on the saved template for each subsequent shot. Any deviation from the template indicates a change in the process.[14]



- Analyze the Deviation:
 - Lower Peak Pressure: Indicates less plastic in the cavity, potentially leading to short shots or sink marks.[14] This could be caused by a decrease in material viscosity, a blocked gate, or a worn non-return valve.
 - Higher Peak Pressure: Indicates more plastic in the cavity, which could cause flash or dimensional issues.[14] This might be due to an increase in material viscosity or a change in machine settings.
 - Change in Curve Shape: Can indicate issues with fill speed, gate seal, or cooling.
- Take Corrective Action: Based on the analysis of the deviation, make targeted adjustments to
 the process parameters to bring the cavity pressure curve back in line with the template. The
 CoPilot® system with MAX can provide specific recommendations for corrective actions.

Visualizing Workflows and Logical Relationships

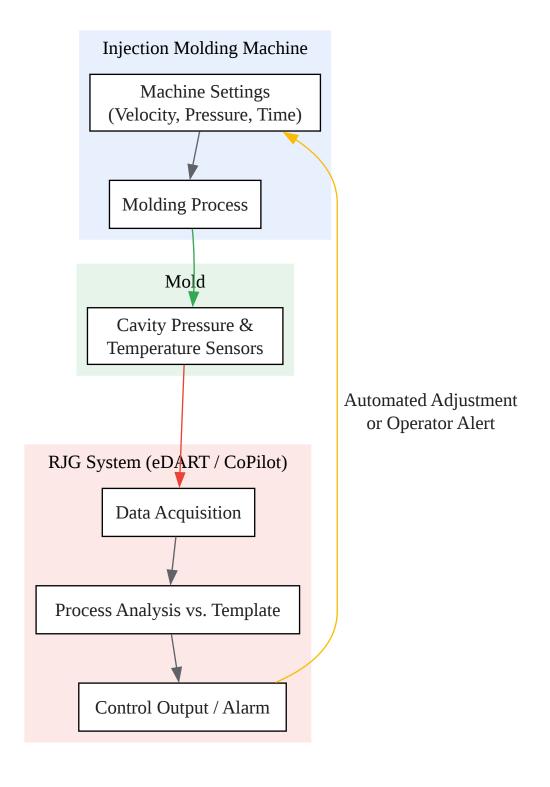
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships within the RJG ecosystem.



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Caption: Decoupled Molding® II Experimental Workflow

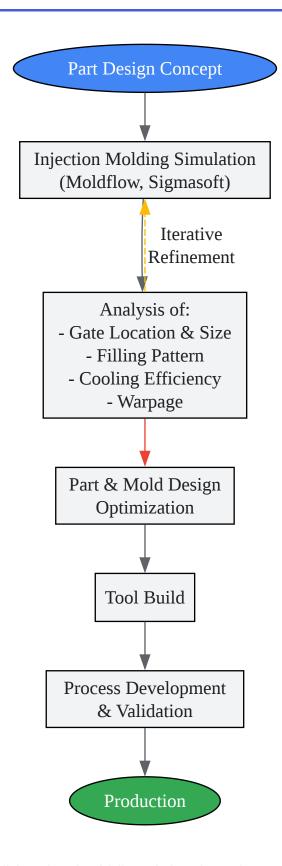




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Caption: RJG eDART®/CoPilot® Process Control Loop





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Caption: RJG TZERO® Mold Development Workflow



Conclusion

RJG technology provides a robust, data-driven framework for optimizing polymer processing. By moving beyond traditional machine-centric approaches and focusing on the conditions within the mold cavity, researchers, scientists, and drug development professionals can achieve a higher level of precision, quality, and efficiency in the manufacturing of critical polymer components. The principles of Decoupled Molding®, combined with the advanced monitoring and control capabilities of the eDART® and CoPilot® systems, empower users to develop and maintain stable, repeatable, and highly optimized injection molding processes.

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